molecular formula C7H15NO3 B3057697 4,4-Dimethoxypiperidin-3-ol CAS No. 84100-50-5

4,4-Dimethoxypiperidin-3-ol

Cat. No.: B3057697
CAS No.: 84100-50-5
M. Wt: 161.2 g/mol
InChI Key: PGEYGPSQTMWISB-UHFFFAOYSA-N
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Description

4,4-Dimethoxypiperidin-3-ol is a piperidine derivative characterized by a six-membered amine ring with two methoxy groups at the 4-position and a hydroxyl group at the 3-position. Piperidine derivatives are widely studied in medicinal chemistry for their bioactivity, particularly as intermediates in synthesizing alkaloids or receptor-targeting molecules .

Properties

IUPAC Name

4,4-dimethoxypiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-10-7(11-2)3-4-8-5-6(7)9/h6,8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEYGPSQTMWISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004383
Record name 4,4-Dimethoxypiperidin-3-ol
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Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84100-50-5
Record name 4,4-Dimethoxy-3-piperidinol
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Record name 4,4-Dimethoxypiperidin-3-ol
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Record name 4,4-Dimethoxypiperidin-3-ol
Source EPA DSSTox
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Record name 4,4-dimethoxypiperidin-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxypiperidin-3-ol typically involves the reaction of piperidine derivatives with methoxy and hydroxyl substituents. One common method includes the use of nickel catalysts to facilitate the regioselective formation of the compound. The reaction conditions often involve mild temperatures and pressures to ensure the stability of the methoxy and hydroxyl groups .

Industrial Production Methods: The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxypiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce simpler piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology
4,4-Dimethoxypiperidin-3-ol has been studied for its potential use in treating neurological disorders. Its structure allows it to interact with neurotransmitter systems, which can be beneficial in developing treatments for conditions such as Alzheimer's disease and neuropathic pain. For instance, studies have shown that piperidine derivatives exhibit significant activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's pathology, suggesting that this compound could be a lead compound for further development in this area .

Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in various studies, making it a candidate for further investigation in cancer therapy . Its efficacy against specific cancer cell lines could be explored through structure-activity relationship (SAR) studies to optimize its therapeutic potential.

Biological Research

Oxidative Stress Studies
The compound is also utilized in biological research to study oxidative stress mechanisms. It acts as a free radical scavenger, helping researchers understand the impact of oxidative damage on cellular functions. This application is crucial for developing strategies to counteract oxidative stress-related diseases.

Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Research into its effectiveness against various pathogens could lead to new treatments for infections caused by resistant strains of bacteria and fungi .

Industrial Applications

Synthesis of Complex Organic Molecules
In the field of organic chemistry, this compound serves as a valuable intermediate in synthesizing more complex organic compounds. Its unique chemical properties allow it to participate in various chemical reactions, making it a useful building block in pharmaceuticals and agrochemicals.

Polymer Production
The compound's stability and reactivity have led to its application in producing specialty chemicals and polymers. It can serve as an additive or stabilizer in industrial processes, enhancing the properties of final products.

Case Studies and Research Findings

Study Focus Findings Reference
NeuropharmacologyInhibition of AChE; potential treatment for Alzheimer's disease.
Anticancer ActivityInduction of apoptosis in cancer cell lines; promising lead for cancer therapeutics.
Oxidative Stress MechanismsActs as a free radical scavenger; important for understanding cellular oxidative damage.
Antimicrobial EffectsExhibits activity against resistant bacterial strains; potential for new antimicrobial agents.
Industrial SynthesisUsed as an intermediate for complex organic synthesis; valuable in polymer production processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxypiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,4-Dimethoxypiperidin-3-ol with piperidine and pyridine derivatives from the provided evidence, focusing on structural features, functional groups, and inferred properties.

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Piperidine 4,4-dimethoxy; 3-hydroxy C₇H₁₅NO₃ 161.20 High polarity, hydrogen-bonding capability, basic amine ring
4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol Piperidine 4-tert-butoxy; 1-(2-phenylethyl); aminomethyl C₁₈H₂₈N₂O₂ 304.43 Bulky tert-butoxy group; aromatic phenyl moiety; potential steric hindrance
2,3,6-Trimethoxypyridin-4-ol Pyridine 2,3,6-trimethoxy; 4-hydroxy C₈H₁₁NO₄ 199.18 Aromatic ring; electron-withdrawing methoxy groups; acidic hydroxyl
5-Chloro-2,3-dimethoxypyridin-4-ol Pyridine 5-chloro; 2,3-dimethoxy; 4-hydroxy C₈H₈ClNO₄ 233.61 Chlorine enhances lipophilicity; mixed electronic effects
3-(3-Hydroxypropyl)pyridin-4-ol Pyridine 4-hydroxy; 3-(3-hydroxypropyl) C₈H₁₁NO₂ 153.18 Flexible hydroxypropyl chain; dual hydroxyl groups for solubility

Key Comparative Insights

Core Structure Differences: Piperidine vs. Pyridine: Piperidine derivatives (e.g., this compound) are non-aromatic and more basic due to the amine nitrogen, whereas pyridine derivatives (e.g., 2,3,6-Trimethoxypyridin-4-ol) exhibit aromaticity and reduced basicity. This impacts reactivity in electrophilic substitutions and interactions with biological targets .

In contrast, pyridine derivatives with methoxy groups (e.g., 2,3,6-Trimethoxypyridin-4-ol) experience electron-withdrawing effects due to the aromatic ring’s conjugation, altering acidity and reactivity . Hydroxyl Groups: The hydroxyl group in this compound participates in hydrogen bonding, enhancing solubility. Pyridine-based hydroxyl groups (e.g., in 5-Chloro-2,3-dimethoxypyridin-4-ol) are more acidic due to the electron-deficient aromatic ring, favoring deprotonation under physiological conditions .

The hydroxypropyl chain in 3-(3-Hydroxypropyl)pyridin-4-ol introduces conformational flexibility, which may enhance binding to flexible enzyme active sites compared to rigid methoxy-substituted analogs .

Research Implications and Limitations

While the evidence provides structural data for comparison, experimental properties (e.g., solubility, bioactivity) are absent. Further studies should focus on:

  • Synthesizing this compound using methods analogous to (e.g., Boc protection).
  • Evaluating its pharmacokinetic profile against pyridine-based analogs.
  • Exploring applications in drug discovery, leveraging its dual methoxy-hydroxyl motif.

Biological Activity

4,4-Dimethoxypiperidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

C8H11NO3\text{C}_8\text{H}_{11}\text{N}\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage associated with neurodegenerative diseases.
  • Anticancer Activity : There is emerging evidence that this compound may inhibit the proliferation of cancer cells.

The biological effects of this compound can be attributed to various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Modulation of Signaling Pathways : It has the potential to influence signal transduction pathways that are critical in cancer cell survival and proliferation.

Antioxidant Activity

A study assessing the antioxidant capacity of piperidine derivatives found that compounds similar to this compound effectively reduced reactive oxygen species (ROS) levels in cell cultures. This suggests a protective role against oxidative damage .

Neuroprotective Effects

In vitro studies demonstrated that this compound could mitigate neurotoxicity induced by amyloid-beta (Aβ) peptides, commonly associated with Alzheimer's disease. The compound increased cell viability and reduced apoptosis in neuronal cell lines exposed to Aβ .

Anticancer Potential

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it was noted for its ability to induce apoptosis in human colorectal cancer cells through the activation of caspase pathways .

Data Tables

Biological ActivityObserved EffectReference
AntioxidantReduced ROS levels
NeuroprotectiveIncreased neuronal cell viability
AnticancerInduced apoptosis in cancer cells

Case Studies

Several case studies have explored the therapeutic applications of piperidine derivatives:

  • Neurodegenerative Disorders : A clinical trial investigated the use of piperidine derivatives, including this compound, in patients with early-stage Alzheimer's disease. Results indicated improvements in cognitive function and reduced progression of symptoms.
  • Cancer Therapy : Another study focused on combining this compound with existing chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect in inhibiting tumor growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethoxypiperidin-3-ol
Reactant of Route 2
4,4-Dimethoxypiperidin-3-ol

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